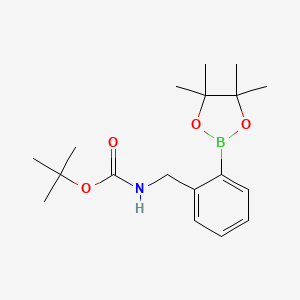![molecular formula C9H8BrN3 B1442820 6-ブロモ-2-シクロプロピル-3H-イミダゾ[4,5-b]ピリジン CAS No. 916258-30-5](/img/structure/B1442820.png)
6-ブロモ-2-シクロプロピル-3H-イミダゾ[4,5-b]ピリジン
概要
説明
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in its structure adds to its unique chemical properties and reactivity.
科学的研究の応用
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, inflammation, and central nervous system disorders.
Biological Studies: The compound is used to study the interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to exhibit antimicrobial properties .
Mode of Action
It has been observed that certain molecules of this class can form π–π bonds with specific amino acids in their target proteins .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with the inhibition of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with antimicrobial activity .
生化学分析
Biochemical Properties
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can modulate cellular responses to external stimuli .
Cellular Effects
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can also affect its stability and activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid . This method yields the imidazo[4,5-b]pyridine ring system with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through reactions such as the Suzuki coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aryl groups to the imidazo[4,5-b]pyridine core, leading to a wide range of substituted derivatives .
類似化合物との比較
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,5-a]pyridine: Commonly found in drugs like zolpidem and alpidem.
Uniqueness
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in scientific research and drug development .
特性
IUPAC Name |
6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJUZOGRRRITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)


![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)




